molecular formula C12H10INO2 B14918183 3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one

3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one

Cat. No.: B14918183
M. Wt: 327.12 g/mol
InChI Key: CLYBTELEVQJDNQ-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one is a complex organic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an iodomethyl group and an oxepino ring fused to an indole core, making it a subject of interest for researchers exploring novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable indole derivative with an appropriate iodomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper salts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one is unique due to its specific structural features, such as the iodomethyl group and the oxepino ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

11-(iodomethyl)-10-oxa-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

InChI

InChI=1S/C12H10INO2/c13-5-8-4-7-6-14-10-3-1-2-9(11(7)10)12(15)16-8/h1-3,6,8,14H,4-5H2

InChI Key

CLYBTELEVQJDNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C3C1=CNC3=CC=C2)CI

Origin of Product

United States

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